

Application Notes and Protocols for AF 568 NHS Ester in Western Blotting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B12368988

[Get Quote](#)

Introduction to Alexa Fluor™ 568 NHS Ester

Alexa Fluor™ 568 (AF 568) is a bright, orange-fluorescent dye commonly utilized for stable signal generation in various imaging applications, including fluorescence microscopy, flow cytometry, and Western blotting.^{[1][2]} Its N-hydroxysuccinimidyl (NHS) ester functional group is the most popular form for conjugating the dye to proteins, particularly antibodies.^{[2][3]} The NHS ester reacts efficiently with primary amines (R-NH₂) present on proteins, such as the side chain of lysine residues, to form a stable, covalent amide bond. This labeling process enables the direct fluorescent tagging of proteins for subsequent detection.^{[4][5]}

AF 568 is water-soluble and maintains its fluorescence intensity over a broad pH range (pH 4 to 10), making it a robust probe for biological applications.^{[2][3]} Its spectral properties are well-suited for excitation by common laser lines, such as the 561 nm or 568 nm laser.^{[1][6]}

Data Presentation

Table 1: Spectral Properties of AF 568 Dye

Property	Value
Excitation Maximum (Ex)	~578 nm[2][7]
Emission Maximum (Em)	~602 nm[2][7]
Molar Extinction Coefficient (ϵ)	~88,000 cm ⁻¹ M ⁻¹ [2][7]
Molecular Weight (NHS Ester)	~792 g/mol [2][6]
Optimal Dye:Protein Ratio (for IgG)	7-9[7]

Table 2: Recommended Reagents and Conditions for Antibody Labeling

Parameter	Recommendation
Protein Preparation	
Protein Purity	High purity is required; crude serum is not suitable.[6]
Protein Concentration	≥ 2 mg/mL for optimal results.[2][7]
Labeling Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5.[4][8]
Interfering Substances	Avoid buffers containing primary amines (e.g., Tris).[4][5]
Dye Preparation	
Dye Solvent	Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[5][8]
Stock Concentration	10 mM.[4][7][9]
Reaction Conditions	
Incubation Time	1 hour at room temperature or overnight at 4°C. [6][8]
Protection	Protect from light during incubation.[5]

Table 3: Typical Workflow for Fluorescent Western Blotting

Step	Duration	Key Considerations
SDS-PAGE & Protein Transfer	~2-3 hours	Use low-fluorescence PVDF or nitrocellulose membranes.[10]
Membrane Blocking	30-60 minutes	Use a blocking buffer optimized for fluorescent detection.[10][11]
Primary Antibody Incubation	1-2 hours at RT or overnight at 4°C	Dilute antibody in fresh blocking buffer.[10]
Primary Antibody Washes	3 x 10 minutes	Use a generous amount of wash buffer (e.g., PBS-T or TBS-T).[12]
Secondary Antibody Incubation	1 hour at RT	Protect from light to prevent photobleaching.[12]
Secondary Antibody Washes	5-6 x 5 minutes	Thorough washing is crucial to reduce background.[10][12]
Membrane Imaging	Variable	Image immediately or after drying the membrane.[10][12]

Experimental Protocols

Protocol 1: Labeling of Primary or Secondary Antibodies with AF 568 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials:

- **AF 568 NHS Ester**
- Antibody (or protein) of interest in an amine-free buffer (e.g., PBS)

- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
- Anhydrous DMSO
- Purification column (e.g., Sephadex G-25)[5][8]
- Phosphate-Buffered Saline (PBS), pH ~7.4

Procedure:

- Prepare the Antibody Solution:
 - Adjust the antibody concentration to 2-5 mg/mL.[7] If the antibody is in a buffer containing primary amines like Tris, it must be dialyzed against PBS.
 - Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to achieve a final concentration of 0.1 M and a pH of ~8.3.[7]
- Prepare the Dye Stock Solution:
 - Allow the vial of **AF 568 NHS ester** to equilibrate to room temperature before opening.
 - Dissolve the **AF 568 NHS ester** in anhydrous DMSO to prepare a 10 mM stock solution. [4][7] This solution should be prepared fresh as the reactive dye is not stable for long periods in solution.[8]
- Labeling Reaction:
 - While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the 10 mM dye stock solution. A dye-to-protein molar ratio of 7:1 to 15:1 is a good starting point for IgG antibodies.[7]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[5][8] For some proteins, incubation overnight at 4°C may yield better results.[6]
- Purification of the Conjugate:

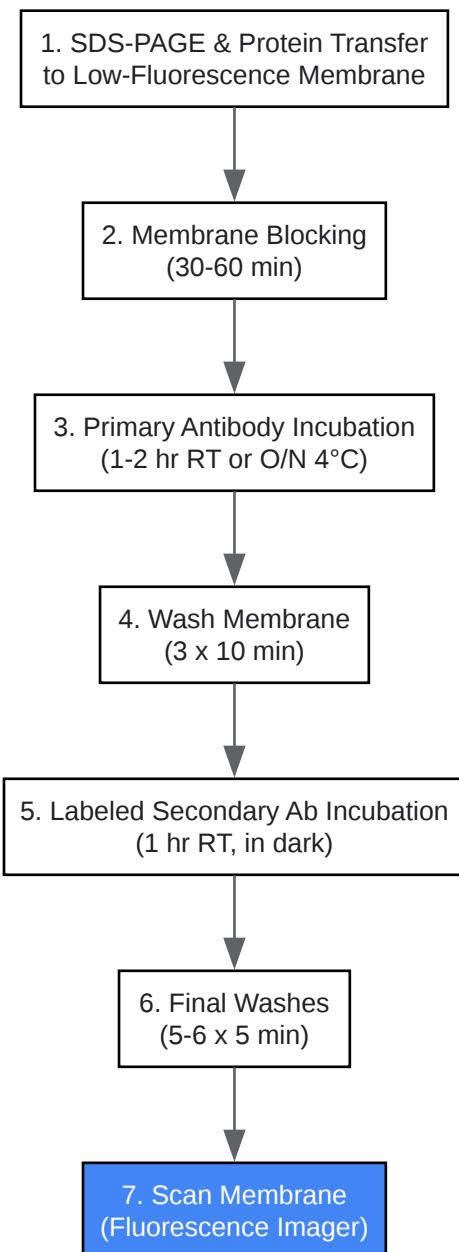
- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH ~7.4).
- Apply the reaction mixture directly to the column.
- Elute the protein-dye conjugate with PBS. The labeled antibody will separate from the smaller, unreacted dye molecules and will typically be the first colored band to elute.[7]
- Storage of the Labeled Antibody:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, the solution can be divided into aliquots and frozen at -20°C.[6] Adding a stabilizing protein like BSA (to 1-10 mg/mL) and a preservative like sodium azide can improve stability.[6][7] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Fluorescent Western Blotting

This protocol outlines the general steps for performing a fluorescent Western blot using an AF 568-labeled antibody.

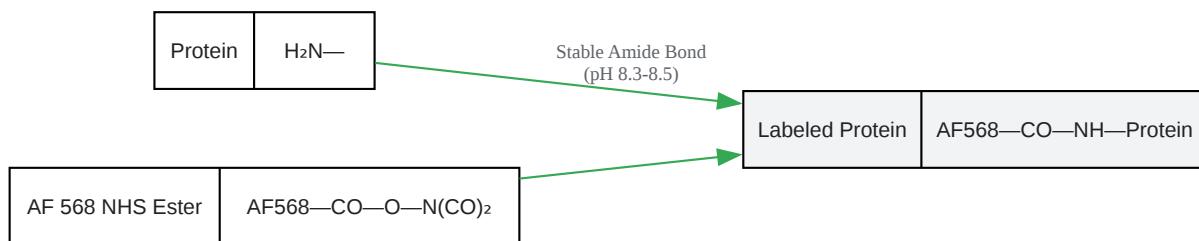
Materials:

- Low-fluorescence PVDF or nitrocellulose membrane[10]
- Transfer buffer
- Blocking buffer optimized for fluorescence (e.g., Azure Fluorescent Blot Blocking Buffer or similar)[11]
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Primary Antibody (can be AF 568-labeled or unlabeled)
- Secondary Antibody (AF 568-labeled if the primary is unlabeled)
- Fluorescence imaging system


Procedure:

- Protein Separation and Transfer:
 - Separate protein lysates via SDS-PAGE.
 - Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane according to standard protocols. For PVDF, pre-wet the membrane in methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[12] Nitrocellulose can be equilibrated directly in transfer buffer.[12]
- Membrane Blocking:
 - After transfer, wash the membrane with deionized water to remove residual transfer buffer. [12]
 - Place the membrane in a clean incubation tray and add a sufficient volume of blocking buffer to completely submerge it.
 - Incubate for 30-60 minutes at room temperature with gentle agitation.[10][11]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in fresh blocking buffer.
 - Pour off the blocking buffer and add the diluted primary antibody solution to the membrane.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rocking.[10] If using a fluorescently labeled primary antibody, all subsequent steps must be performed in the dark.[10][12]
- Washing:
 - Remove the primary antibody solution.
 - Wash the membrane three times for 5-10 minutes each with a generous volume of wash buffer.[10]
- Secondary Antibody Incubation (if required):

- If the primary antibody was not labeled, dilute the AF 568-labeled secondary antibody in fresh blocking buffer.
- Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with gentle agitation, protected from light.[12]
- Final Washes:
 - Remove the secondary antibody solution.
 - Wash the membrane at least 5 times for 5 minutes each with wash buffer to ensure removal of unbound antibody and reduce background noise.[10][12] This step is critical for achieving a good signal-to-noise ratio.
- Imaging:
 - Rinse the blot once in buffer without detergent.[10]
 - The membrane can be imaged while wet or after drying.[10][12]
 - Scan the membrane using a fluorescence imaging system equipped with appropriate filters for AF 568 (Excitation: ~578 nm / Emission: ~602 nm).


Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for a fluorescent Western blot experiment.

[Click to download full resolution via product page](#)

Caption: Reaction of **AF 568 NHS ester** with a protein's primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. fluidic.com [fluidic.com]
- 5. benchchem.com [benchchem.com]
- 6. ulab360.com [ulab360.com]
- 7. biogradetech.com [biogradetech.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]

- To cite this document: BenchChem. [Application Notes and Protocols for AF 568 NHS Ester in Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12368988#af-568-nhs-ester-western-blot-protocol\]](https://www.benchchem.com/product/b12368988#af-568-nhs-ester-western-blot-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com